molecular formula C192H231N57Na19O107P19S19 B590682 Afovirsen sodium CAS No. 138330-98-0

Afovirsen sodium

Katalognummer: B590682
CAS-Nummer: 138330-98-0
Molekulargewicht: 6684 g/mol
InChI-Schlüssel: ZWXNIBJNMPZZKZ-JILWZBBZSA-A
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Afovirsen sodium (ISIS 2105) is a 20-mer phosphorothioate antisense oligonucleotide designed to inhibit the expression of a gene product critical for the replication of human papillomavirus (HPV) types 6 and 11, which are associated with genital warts. As a phosphorothioate-modified oligonucleotide, it replaces non-bridging oxygen atoms in the DNA backbone with sulfur, enhancing nuclease resistance and prolonging its biological activity . Currently in phase II clinical trials, this compound represents a targeted therapeutic approach for HPV-induced pathologies by selectively blocking viral mRNA translation .

Vorbereitungsmethoden

Chemical Synthesis of Fomivirsen Sodium

Solid-Phase Oligonucleotide Synthesis

Fomivirsen sodium is synthesized via solid-phase oligonucleotide synthesis (SPOS), a method optimized for producing phosphorothioate-modified sequences. The 21-mer oligonucleotide sequence (5'-GCG TTT GCT CTT CTT CTT GCG-3') is assembled using controlled pore glass (CPG) beads as the solid support . Each nucleotide addition follows a cyclical process:

  • Deprotection : Removal of the 5'-dimethoxytrityl (DMT) group using trichloroacetic acid (TCA).

  • Coupling : Activation of the incoming phosphoramidite monomer with tetrazole, facilitating its attachment to the growing chain.

  • Capping : Acetylation of unreacted hydroxyl groups to prevent truncated sequences.

  • Oxidation/Sulfurization : Substitution of the phosphate oxygen with sulfur using a 0.02 M solution of 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) to form the phosphorothioate backbone .

This process ensures high coupling efficiency (>99% per step) and minimizes deletion sequences.

Post-Synthetic Processing

Following synthesis, the oligonucleotide is cleaved from the CPG support using aqueous ammonium hydroxide, simultaneously removing protecting groups from nucleobases (benzoyl for adenine/cytosine and isobutyryl for guanine). The crude product undergoes filtration to remove residual CPG beads, yielding a solution containing the full-length oligonucleotide and shorter failure sequences .

Purification and Analytical Characterization

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to isolate fomivirsen sodium from impurities. A C18 column with a gradient elution of acetonitrile (15–35%) in 0.1 M triethylammonium acetate (TEAA) buffer (pH 7.0) achieves baseline separation of the full-length product (retention time: ~18 minutes) from truncated species . Post-purification, desalting via size-exclusion chromatography ensures removal of residual TEAA and acetonitrile.

Analytical Confirmation

  • Mass Spectrometry : Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (7,122 Da) .

  • UV Spectroscopy : Quantification at 260 nm (extinction coefficient: 210,000 M⁻¹cm⁻¹) verifies concentration .

  • Capillary Gel Electrophoresis (CGE) : Resolves oligonucleotide fragments, ensuring ≥95% purity .

Formulation and Stabilization

Solution Preparation

Fomivirsen sodium is formulated as a sterile, preservative-free solution for intravitreal injection. Each milliliter contains:

ComponentConcentrationFunction
Fomivirsen sodium6.6 mgActive ingredient
Sodium chloride8.0 mgTonicity adjuster
Sodium bicarbonate2.2 mgpH buffering
Sodium carbonate0.3 mgpH buffering
Water for injectionq.s. to 1 mLSolvent

The solution is adjusted to pH 8.7 using sodium hydroxide or hydrochloric acid, optimizing stability and compatibility with ocular tissues .

Sterilization and Filtration

Quality Control and Stability

Release Testing

Batch release requires compliance with stringent specifications:

ParameterSpecificationMethod
AppearanceClear, colorless solutionVisual inspection
pH8.5–9.0Potentiometry
Osmolality280–300 mOsm/kgFreezing point depression
SterilityNo microbial growthUSP <71>
Endotoxins<0.5 EU/mLLimulus amebocyte lysate

Stability Profile

Fomivirsen sodium remains stable for 36 months at 2–8°C. Accelerated stability studies (25°C/60% RH for 6 months) show no significant degradation, with >90% intact oligonucleotide confirmed by ion-pair HPLC .

Challenges in Manufacturing

Particulate Control

Strict adherence to filtration protocols (5 μm filter needles) mitigates risks of intravitreal particulates, which could provoke inflammation or occlusion .

Analyse Chemischer Reaktionen

ISIS 2105 unterliegt hauptsächlich Hydrolyse und enzymatischem Abbau. Das Phosphorothioat-Rückgrat bietet im Vergleich zu unmodifizierten Oligonukleotiden eine erhöhte Resistenz gegenüber Nukleasen. Häufige Reagenzien, die bei der Synthese und Modifikation von ISIS 2105 verwendet werden, sind Phosphoramidite, Sulfurierungsmittel und verschiedene Schutzgruppen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die gewünschten Oligonukleotidsequenzen mit Phosphorothioat-Verknüpfungen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

ISIS 2105 exerts its effects through an antisense mechanism. It binds to the mRNA of the target gene, forming a double-stranded complex that prevents the mRNA from being translated into protein. This binding can also trigger the degradation of the mRNA by ribonuclease H, further reducing the levels of the target protein . The primary molecular target of ISIS 2105 is the E2 gene of human papillomavirus-6 and human papillomavirus-11, which is essential for viral replication and maintenance .

Vergleich Mit ähnlichen Verbindungen

Afovirsen sodium belongs to the phosphorothioate antisense oligonucleotide (PS-ASO) class. Its pharmacokinetic and pharmacodynamic properties have been compared with three other structurally similar PS-ASOs of comparable length (20–22 nucleotides) in preclinical studies. Below is a detailed analysis:

Key Comparative Parameters

Parameter This compound Similar PS-ASOs
Cellular Uptake Time-, temperature-, and concentration-dependent uptake Varied significantly across sequences and cell lines
Subcellular Distribution Localizes in cytoplasmic and nuclear compartments Sequence-dependent; some showed preferential nuclear accumulation
Metabolic Stability Degraded faster in vitro than previously reported Degradation rates varied by sequence; all showed rapid cleavage in cell culture
Influence of Culture Medium Uptake reduced in media with high protein content Similar medium-dependent effects observed
Cell Line Dependency Marked variability in uptake across cell types (e.g., epithelial vs. immune cells) Universal cell line dependency noted for all PS-ASOs

Critical Findings

Sequence-Specific Effects : Despite identical backbone chemistry, this compound exhibited distinct uptake and stability profiles compared to other PS-ASOs. For example, its degradation pattern in HeLa cells differed due to sequence-specific exonuclease susceptibility .

Assay Conditions : Cellular uptake and stability were highly sensitive to experimental variables (e.g., serum-containing media reduced uptake by 30–50% for all PS-ASOs) .

In Vitro vs. In Vivo Discrepancies : While this compound showed rapid degradation in vitro, in vivo studies demonstrated prolonged stability, highlighting limitations in extrapolating cell culture data to clinical settings .

Mechanistic Insights

  • Metabolic Pathways : this compound underwent 3’-exonuclease cleavage in vitro, whereas other PS-ASOs showed 5’-end degradation, suggesting sequence-driven susceptibility .

Research Implications

The comparative data underscore the following:

Design Optimization : Sequence modifications (e.g., terminal nucleotide chemistry) could mitigate rapid degradation observed in this compound.

Clinical Translation : In vitro models may underestimate PS-ASO stability, necessitating robust in vivo pharmacokinetic studies.

Targeted Delivery: Cell line-specific uptake variability (e.g., higher accumulation in keratinocytes) supports localized administration for HPV-related lesions .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to elucidate Afovirsen sodium’s molecular mechanism of action?

To determine the mechanism, employ surface plasmon resonance (SPR) assays to quantify binding affinity to target nucleic acids or proteins . Pair this with RNA interference (RNAi) knockdown of suspected pathways to confirm functional relevance in cellular models. Structural characterization via cryo-EM or X-ray crystallography can resolve binding conformations . Validate findings using dose-response assays in relevant in vitro systems (e.g., primary cell lines or organoids) to ensure reproducibility.

Q. Which in vitro assays are most reliable for assessing this compound’s bioactivity?

Standard assays include:

  • Cell viability assays (MTT, ATP luminescence) to quantify cytotoxicity.
  • qRT-PCR or RNA-Seq to measure target gene expression modulation.
  • Fluorescent reporter systems (e.g., luciferase under target promoter control) for dynamic activity tracking. Include positive/negative controls (e.g., scrambled oligonucleotide controls) and triplicate technical replicates to minimize variability .

Q. How should researchers design dose-response studies for this compound?

Use logarithmic concentration ranges (e.g., 0.1–100 µM) to capture EC50/IC50 values. Account for sodium’s solubility and stability in buffer systems (e.g., PBS vs. serum-containing media). Monitor time-dependent effects by sampling at 24-, 48-, and 72-hour intervals. Prevalidate assays with a reference compound (e.g., a known antisense oligonucleotide) to ensure sensitivity .

Advanced Research Questions

Q. What strategies optimize this compound’s delivery in vivo or in resistant cell models?

Advanced delivery systems include:

  • Lipid nanoparticles (LNPs) with ionizable cationic lipids to enhance endosomal escape.
  • GalNAc conjugates for hepatocyte-specific targeting.
  • pH-responsive polymers to improve tissue penetration. Validate delivery efficiency using confocal microscopy (e.g., fluorescently tagged Afovirsen) and quantify tissue biodistribution via LC-MS/MS .

Q. How can contradictory efficacy data across studies be systematically resolved?

Conduct a meta-analysis with the following steps:

  • Define inclusion criteria : Peer-reviewed studies using standardized assays (e.g., EC50 < 10 µM).
  • Adjust for variables : Dosage range, cell type (primary vs. immortalized), and sodium batch purity.
  • Apply statistical rigor : Use random-effects models to account for inter-study heterogeneity . Address confounding factors (e.g., off-target effects) via RNA-Seq profiling of treated vs. untreated models .

Q. What methodologies are critical for assessing this compound’s off-target effects?

  • Transcriptome-wide analysis : RNA-Seq to identify dysregulated genes beyond the primary target.
  • Proteomic screening : Mass spectrometry to detect unintended protein interactions.
  • In silico prediction tools : Use tools like BLAST or CLIP-Seq databases to predict sequence-specific off-target binding. Cross-validate findings with CRISPR-Cas9 knockout models to confirm causality .

Q. Data Contradiction & Validation

Q. What steps ensure reproducibility when replicating this compound studies?

  • Document batch variability : Include Certificate of Analysis (CoA) for each sodium batch (e.g., HPLC purity >95%).
  • Standardize protocols : Adopt MIAME (Minimum Information About a Microarray Experiment) guidelines for omics data .
  • Share raw data : Deposit datasets in repositories like Gene Expression Omnibus (GEO) for independent validation .

Q. Methodological Considerations Table

Parameter Recommendation Evidence Source
Target validationRNAi knockdown + rescue experiments
Dose optimizationLogarithmic ranges with reference controls
Off-target screeningRNA-Seq + proteomic profiling
Delivery optimizationLNPs with in vivo biodistribution tracking

Eigenschaften

CAS-Nummer

138330-98-0

Molekularformel

C192H231N57Na19O107P19S19

Molekulargewicht

6684 g/mol

IUPAC-Name

nonadecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C192H250N57O107P19S19.19Na/c1-79-46-238(184(271)221-163(79)252)144-27-89(108(55-250)318-144)338-358(281,377)300-64-117-98(36-146(327-117)240-48-81(3)165(254)223-186(240)273)353-372(295,391)317-74-127-106(44-154(337-127)248-77-207-157-161(248)217-174(202)219-172(157)261)355-373(296,392)307-63-116-94(32-141(326-116)235-23-15-133(198)214-181(235)268)343-363(286,382)310-68-121-104(42-152(331-121)246-54-87(9)171(260)229-192(246)279)352-371(294,390)312-70-123-101(39-149(333-123)243-51-84(6)168(257)226-189(243)276)349-368(291,387)304-60-113-91(29-138(323-113)232-20-12-130(195)211-178(232)265)340-360(283,379)302-58-111-95(33-142(321-111)236-24-16-134(199)215-182(236)269)344-364(287,383)315-72-125-105(43-153(335-125)247-76-206-156-159(201)204-75-205-160(156)247)354-374(297,393)313-71-124-102(40-150(334-124)244-52-85(7)169(258)227-190(244)277)350-369(292,388)305-61-114-93(31-140(324-114)234-22-14-132(197)213-180(234)267)342-362(285,381)309-67-120-103(41-151(330-120)245-53-86(8)170(259)228-191(245)278)351-370(293,389)311-69-122-100(38-148(332-122)242-50-83(5)167(256)225-188(242)275)348-367(290,386)303-59-112-90(28-137(322-112)231-19-11-129(194)210-177(231)264)339-359(282,378)301-57-110-92(30-139(320-110)233-21-13-131(196)212-179(233)266)341-361(284,380)308-66-119-99(37-147(329-119)241-49-82(4)166(255)224-187(241)274)347-366(289,385)306-62-115-96(34-143(325-115)237-25-17-135(200)216-183(237)270)345-365(288,384)316-73-126-107(45-155(336-126)249-78-208-158-162(249)218-175(203)220-173(158)262)356-375(298,394)314-65-118-97(35-145(328-118)239-47-80(2)164(253)222-185(239)272)346-357(280,376)299-56-109-88(251)26-136(319-109)230-18-10-128(193)209-176(230)263;;;;;;;;;;;;;;;;;;;/h10-25,46-54,75-78,88-127,136-155,250-251H,26-45,55-74H2,1-9H3,(H,280,376)(H,281,377)(H,282,378)(H,283,379)(H,284,380)(H,285,381)(H,286,382)(H,287,383)(H,288,384)(H,289,385)(H,290,386)(H,291,387)(H,292,388)(H,293,389)(H,294,390)(H,295,391)(H,296,392)(H,297,393)(H,298,394)(H2,193,209,263)(H2,194,210,264)(H2,195,211,265)(H2,196,212,266)(H2,197,213,267)(H2,198,214,268)(H2,199,215,269)(H2,200,216,270)(H2,201,204,205)(H,221,252,271)(H,222,253,272)(H,223,254,273)(H,224,255,274)(H,225,256,275)(H,226,257,276)(H,227,258,277)(H,228,259,278)(H,229,260,279)(H3,202,217,219,261)(H3,203,218,220,262);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,357?,358?,359?,360?,361?,362?,363?,364?,365?,366?,367?,368?,369?,370?,371?,372?,373?,374?,375?;;;;;;;;;;;;;;;;;;;/m0.................../s1

InChI-Schlüssel

ZWXNIBJNMPZZKZ-JILWZBBZSA-A

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)([O-])OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=CN=C2N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)O)[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomerische SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=S)([O-])OC[C@@H]3[C@H](C[C@@H](O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OC[C@@H]5[C@H](C[C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OC[C@@H]8[C@H](C[C@@H](O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Kanonische SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=S)([O-])OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=S)([O-])OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)([O-])OCC8C(CC(O8)N9C=CC(=NC9=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Synonyme

afovirsen sodium

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.